

An In-Depth Technical Guide to GalNAc-Mediated Oligonucleotide Delivery

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Compound of Interest

Compound Name: GalNAc-L96 analog

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Executive Summary

N-acetylgalactosamine (GalNAc)-mediated delivery has emerged as a transformative platform for the targeted delivery of oligonucleotide therapeutics, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells. This targeted approach enhances the potency and therapeutic index of oligonucleotide drugs, allowing for lower doses and less frequent administration, thereby improving patient convenience and safety. This guide provides a comprehensive technical overview of the core principles of GalNAc-mediated delivery, including the underlying molecular mechanisms, design and synthesis of GalNAc-oligonucleotide conjugates, and detailed experimental protocols for their evaluation.

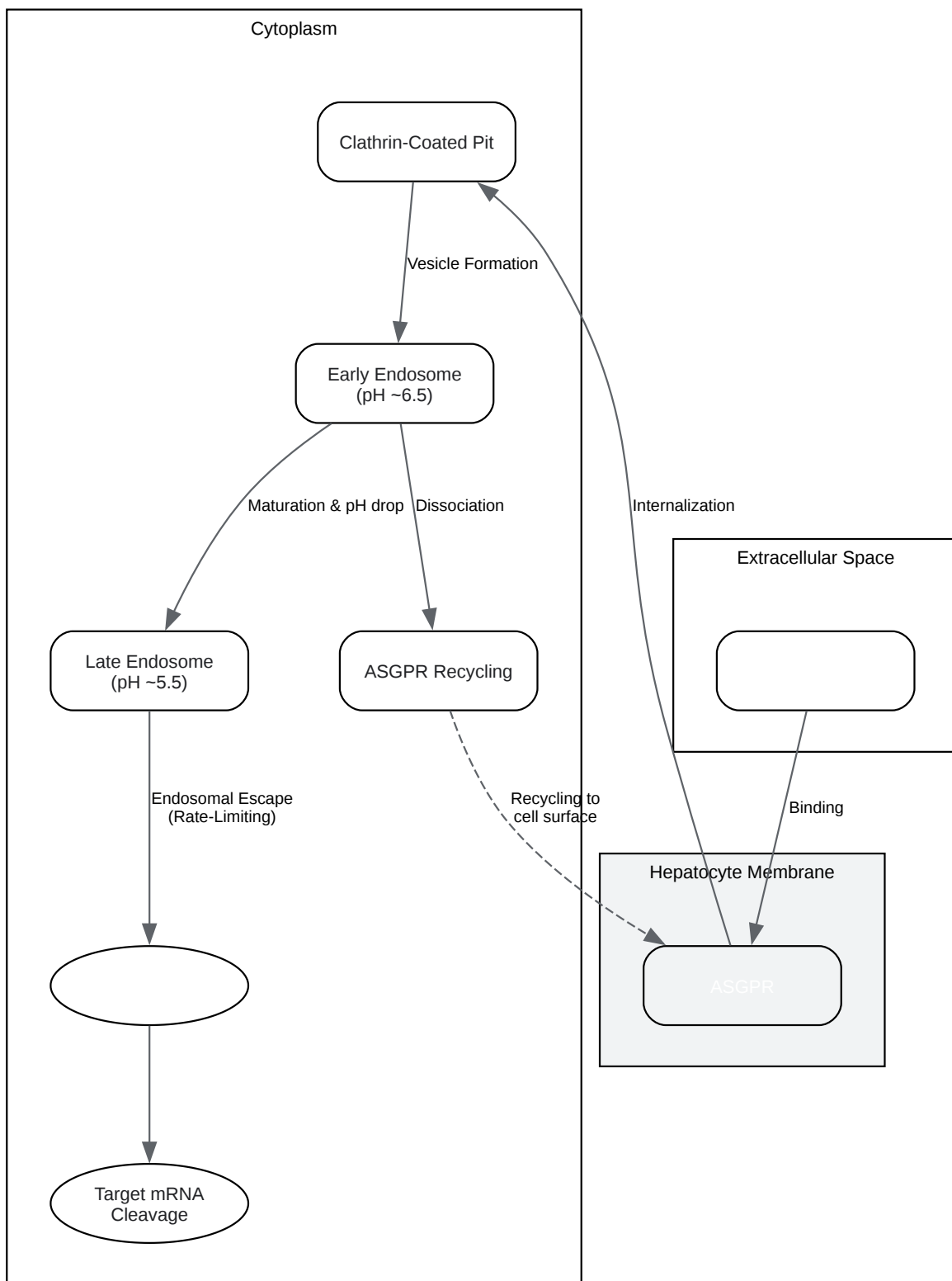
The Core Mechanism: ASGPR-Mediated Endocytosis

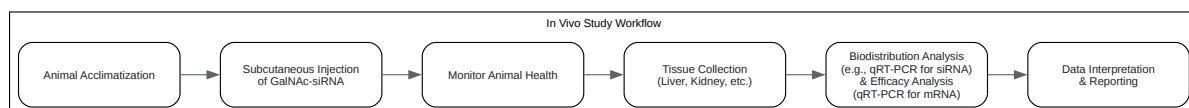
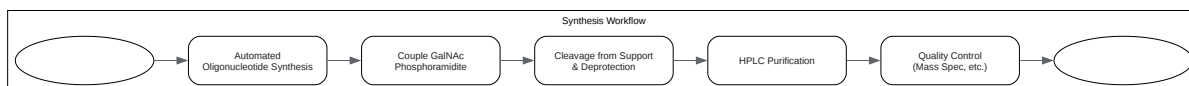
The cornerstone of this delivery platform is the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly found on the sinusoidal surface of hepatocytes, with approximately 500,000 to 1.5 million copies per cell.^[1] The ASGPR's primary physiological function is to recognize, bind, and clear circulating desialylated glycoproteins from the bloodstream.^[2]

The GalNAc-delivery strategy hijacks this natural pathway. By conjugating a synthetic GalNAc ligand to an oligonucleotide, the therapeutic cargo is effectively disguised as a natural ligand for the ASGPR. This interaction triggers a highly efficient process of receptor-mediated endocytosis.

Signaling and Internalization Pathway

The binding of a multivalent GalNAc ligand to the ASGPR initiates the clustering of receptors and the formation of clathrin-coated pits.^[3] These pits invaginate to form clathrin-coated vesicles, encapsulating the GalNAc-oligonucleotide conjugate and transporting it into the cell.





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